Conformational Equilibrium Defines Unique Reactivity Landscape
Methyl 2,3-anhydro-β-D-ribopyranoside exists in a nearly equi-energetic equilibrium between the 0H5 and 5H0 conformations [1]. This is in stark contrast to the more rigid 4C1 chair conformation typical of most pyranosides and the envelope conformation of furanosides. This conformational flexibility is a key determinant of its unique regioselectivity during nucleophilic ring opening [1].
| Evidence Dimension | Conformational equilibrium |
|---|---|
| Target Compound Data | Nearly equi-energetic equilibrium between 0H5 and 5H0 forms [1] |
| Comparator Or Baseline | Typical pyranosides: Predominantly 4C1 chair; furanosides: Envelope |
| Quantified Difference | Qualitative: Unique conformational flexibility influencing reactivity |
| Conditions | 1H NMR at 300 MHz in pyridine-d5 solution [1] |
Why This Matters
This conformation dictates regioselectivity, ensuring predictable and reproducible synthetic outcomes, which is critical for process control and quality assurance in procurement.
- [1] De Bruyn, A., Van Rijsbergen, R., Anteunis, M., Claeyssens, M., & Deleyn, F. (1978). Synthesis and conformational features of a series of benzyl 4-O-(aldopentopyranosyl)-2,3-anhydro-β-D-ribopyranosides. Bulletin des Sociétés Chimiques Belges, 87(10), 783-790. doi:10.1002/bscb.19780871007 View Source
